Technical Guide: Physicochemical Profiling of 1-((3-methyl-4-propoxyphenyl)sulfonyl)-1H-pyrazole
Technical Guide: Physicochemical Profiling of 1-((3-methyl-4-propoxyphenyl)sulfonyl)-1H-pyrazole
Here is an in-depth technical guide on the physicochemical properties and synthetic utility of 1-((3-methyl-4-propoxyphenyl)sulfonyl)-1H-pyrazole.
Executive Summary
Compound Identity: 1-((3-methyl-4-propoxyphenyl)sulfonyl)-1H-pyrazole CAS Registry Number: 957494-94-9 Molecular Formula: C₁₃H₁₆N₂O₃S[1]
This guide provides a comprehensive analysis of 1-((3-methyl-4-propoxyphenyl)sulfonyl)-1H-pyrazole , a specialized sulfonamide fragment used primarily in Fragment-Based Drug Discovery (FBDD). Structurally, it represents a "privileged scaffold"—combining the pharmacophoric features of a pyrazole ring (common in kinase inhibitors) with a lipophilic sulfonyl-phenyl core. It is frequently utilized as a screening fragment to probe hydrophobic pockets in enzymes such as phosphodiesterases (PDEs) and cyclooxygenases (COX), or as a reference impurity in the synthesis of Sildenafil-class therapeutics.
Structural Identity & Molecular Descriptors
Understanding the exact chemical architecture is the prerequisite for any experimental design. This compound features a central sulfonyl linker connecting a polar, electron-deficient pyrazole headgroup to a lipophilic, electron-rich 3-methyl-4-propoxyphenyl tail.
Core Chemical Data[3]
| Property | Value / Description |
| CAS RN | 957494-94-9 |
| IUPAC Name | 1-(3-methyl-4-propoxybenzenesulfonyl)-1H-pyrazole |
| SMILES | CCCOc1ccc(S(=O)(=O)n2cccn2)cc1C |
| Molecular Weight | 280.34 g/mol |
| Physical State | Crystalline Solid |
| InChI Key | WTZYTQJELOHMMJ (Analogous backbone) |
Electronic & Steric Configuration
The sulfonyl group (
-
3-Methyl Group: Provides steric bulk that can enforce atropisomerism or lock the conformation when bound to a protein active site.
-
4-Propoxy Chain: A flexible lipophilic tail. Unlike a methoxy group, the propoxy chain allows for deeper penetration into hydrophobic sub-pockets (e.g., the "selectivity pocket" in kinases).
Physicochemical Properties (The "Rule of 3" Context)
In the context of fragment-based discovery, this compound is evaluated against the "Rule of Three" (MW < 300, cLogP < 3, H-bond donors/acceptors < 3). It fits these criteria perfectly, making it an ideal starting point for lead optimization.
Solubility and Lipophilicity Profile
| Parameter | Value (Experimental/Predicted) | Implications for Assay Design |
| cLogP | 2.5 – 2.9 | High Permeability: The compound is moderately lipophilic, ensuring good passive membrane permeability. It requires DMSO stock solutions (typically 10-20 mM) rather than aqueous buffers. |
| TPSA | ~65 Ų | Bioavailability: Well below the 140 Ų threshold, suggesting excellent oral bioavailability potential. |
| pKa (Pyrazole) | ~2.5 (Conjugate acid) | pH Stability: The |
| Solubility (Aq) | Low (< 0.1 mg/mL) | Protocol Note: Do not attempt direct dissolution in PBS. Predissolve in DMSO, then dilute. |
Expert Insight: The 4-propoxy group significantly increases lipophilicity compared to a methoxy analog. When designing assays, you must account for non-specific binding to plasticware (polystyrene plates) due to this hydrophobic tail. Inclusion of 0.01% Triton X-100 or Tween-20 in assay buffers is recommended to prevent aggregation.
Synthetic Pathway & Protocol
The synthesis of this compound follows a convergent strategy: Sulfonylation of a Pyrazole Nucleophile . This is a nucleophilic substitution at the sulfur atom.
Reaction Mechanism
-
Precursor Preparation: Chlorosulfonation of 1-propoxy-2-methylbenzene (o-cresol propyl ether) yields the sulfonyl chloride.
-
Coupling: The sulfonyl chloride reacts with 1H-pyrazole. A base (Pyridine or Triethylamine) is required to scavenge the HCl byproduct and activate the pyrazole.
Visualization: Synthetic Workflow
Figure 1: Convergent synthesis pathway from commodity starting materials to the target sulfonyl-pyrazole.
Validated Experimental Protocol (Lab Scale)
Note: This protocol assumes the use of the sulfonyl chloride intermediate.
-
Reagents:
-
3-methyl-4-propoxybenzenesulfonyl chloride (1.0 eq)
-
1H-Pyrazole (1.1 eq)
-
Triethylamine (TEA) (1.5 eq) or Pyridine (solvent/base)
-
Dichloromethane (DCM) (Anhydrous)
-
-
Procedure:
-
Dissolution: Dissolve 1H-pyrazole (1.1 eq) in anhydrous DCM under
atmosphere. Add TEA (1.5 eq). -
Addition: Cool the solution to 0°C. Add the sulfonyl chloride (1.0 eq) dropwise (dissolved in minimal DCM) to control the exotherm.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Workup: Quench with water. Wash the organic layer with 1M HCl (to remove unreacted pyrazole/TEA), then saturated
, then Brine. -
Purification: Dry over
, concentrate, and recrystallize from Ethanol/Hexane or purify via Flash Chromatography.
-
Analytical Profiling
To validate the identity and purity of CAS 957494-94-9, the following analytical signatures are expected.
1H NMR Spectroscopy (DMSO-d6, 400 MHz)
-
Aromatic (Phenyl): A distinct pattern for the 1,2,4-substituted benzene ring. Look for a doublet (d) ~7.8 ppm (H-2/6 relative to sulfonyl) and a doublet (d) ~7.1 ppm (H-5).[2]
-
Heterocyclic (Pyrazole): Three distinct protons. The proton adjacent to the sulfonyl group (H-5 of pyrazole) will be significantly deshielded (~8.0–8.5 ppm).
-
Aliphatic (Propoxy):
-
Triplet (
) ~4.0 ppm ( ) -
Multiplet (
) ~1.8 ppm ( ) -
Triplet (
) ~1.0 ppm ( )
-
-
Aliphatic (Aryl-Methyl): Singlet (
) ~2.2 ppm.
HPLC-MS Conditions
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 8 minutes.
-
Detection: UV at 254 nm (aromatic) and ESI+ MS.
-
Expected Mass:
.
Biological & Pharmaceutical Relevance[3][5][6][7][8][9][10]
Fragment-Based Drug Discovery (FBDD)
This compound is commercially available in fragment libraries (e.g., Life Chemicals [1]) specifically because it probes S1' pockets in proteases or allosteric sites in kinases. The sulfonyl-pyrazole motif is a bioisostere for carboxylic acids or tetrazoles but with better membrane permeability.
Impurity Profiling in PDE5 Inhibitors
This structure is an analog of the "Sildenafil sulfonyl chloride" intermediate. In the manufacturing of PDE5 inhibitors (like Sildenafil or Vardenafil), unreacted sulfonyl chlorides can react with pyrazole impurities.
-
Toxicology: As a sulfonamide derivative, it must be monitored for potential genotoxicity, although pyrazole-sulfonamides are generally stable and non-reactive compared to hydrazine precursors.
Stability Logic
The
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for Pyrazole-Sulfonyl Derivatives. Retrieved from [Link]
-
European Patent Office. (1998). Process for the preparation of pyrazolopyrimidinones (Sildenafil Intermediates). EP0812845. Retrieved from [Link]
